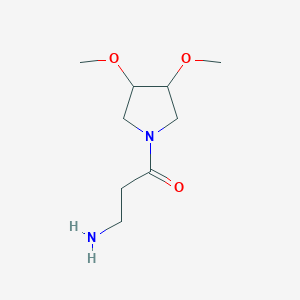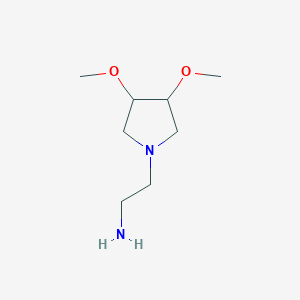
3-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, also known as 3-AP, is an organic compound that is often used in scientific research applications. It is a versatile compound with a wide range of applications, including in biochemical, physiological, and lab experiments. 3-AP is a colorless, water-soluble solid that is relatively stable in air and water, making it a useful compound for a variety of studies.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Structures :
- A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, was proposed by Smaliy et al. (2011), based on the catalytic hydrogenation of pyrrolylpyridine (Smaliy et al., 2011).
- Research by Vardanyan (2018) discussed the synthesis and pharmacological properties of 1-Substituted Piperidines, which are relevant to understanding compounds like 3-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one (Vardanyan, 2018).
- Jin-hong (2011) conducted NMR characterization and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, providing insights into the structural aspects of similar compounds (Zheng Jin-hong, 2011).
Chemical Activation and Reactions :
- Nikolov and Yaylayan (2010) explored the chemical activation of piperidine by formaldehyde and the formation of lysine-specific Maillard reaction products, which could be relevant for understanding the reactivity of similar piperidine-based compounds (Nikolov & Yaylayan, 2010).
Application in Drug Synthesis and Pharmaceutical Chemistry :
- Research on the synthesis and application of N-Tosyl Piperidinyl-Containing α-Aminophosphonates by Jiang et al. (2013) could provide insights into the potential pharmaceutical applications of 3-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one (Jiang et al., 2013).
Molecular Docking and Binding Affinity Studies :
- Parveen et al. (2017) conducted molecular docking and studied the estrogen receptor binding affinity of pyrimidine-piperazine-chromene and -quinoline conjugates, which could be relevant for understanding the binding properties of similar compounds (Parveen et al., 2017).
Propriétés
IUPAC Name |
3-amino-1-[4-(1-hydroxyethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(13)9-3-6-12(7-4-9)10(14)2-5-11/h8-9,13H,2-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRTVJSKZXGOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)










